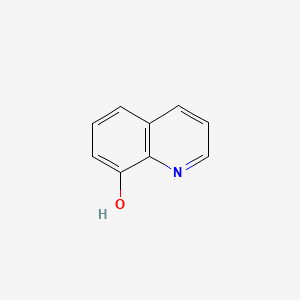

8-Hydroxyquinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJGNVYPOGVAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 8-hydroxyquinoline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/8-hydroxyquinoline | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84063-18-3, 134-31-6 (hydrogen sulfate (2:1) salt) | |

| Record name | 8-Quinolinol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84063-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyquinoline [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020730 | |

| Record name | 8-Hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

8-hydroxyquinoline appears as white to off-white or faintly yellow crystalline powder. Phenolic odor. (NTP, 1992), White solid with a phenolic odor; [Hawley] White or tan powder; [MSDSonline] | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 8-Hydroxyquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

513 °F at 760 mmHg (NTP, 1992), Approx 267 °C | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxyquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992), Insoluble, Soluble in alcohol, acetone, chloroform, benzene, and in formic, acetic, hydrochloric, and sulfuric acids and alkalies., 1 part in 1500 parts water, In water, 556 mg/l @ 20 °C | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxyquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.034 at 408 °F (NTP, 1992) - Denser than water; will sink, 1.034 @ 20 °C | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0016 [mmHg], 1.66X10-3 mm Hg @ 25 °C | |

| Record name | 8-Hydroxyquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals or white crystalline powder | |

CAS No. |

148-24-3 | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 8-Hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyquinoline [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=615011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UTX5635HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

169 °F (NTP, 1992), 73-75 °C | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxyquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 8-Hydroxyquinoline for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of the fundamental chemical properties of 8-hydroxyquinoline (oxine), tailored for researchers, scientists, and professionals in drug development. It delves into its physicochemical characteristics, reactivity, and biological interactions, supported by experimental protocols and visual diagrams to facilitate a deeper understanding and application in a research context.

Core Chemical and Physical Properties

This compound is a monoprotic, bidentate chelating agent, a property that underpins much of its biological activity and analytical utility.[1] A derivative of quinoline, it consists of a pyridine ring fused to a phenol ring with a hydroxyl group at the 8th position.[2] This structural arrangement allows it to form stable complexes with a wide array of metal ions.[3]

Below is a summary of its key physical and chemical properties:

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO | [4] |

| Molecular Weight | 145.16 g/mol | [4] |

| Appearance | White to off-white or faintly yellow crystalline powder | [5] |

| Odor | Phenolic | [5] |

| Melting Point | 70-76 °C (158-169 °F) | [6][7] |

| Boiling Point | ~267 °C (~513 °F) at 760 mmHg | [5][7] |

| pKa | Phenolic hydroxyl group: ~9.9; Pyridine nitrogen: ~5.0 | [6][8] |

| LogP (octanol/water) | 1.85 - 2.02 | [9] |

| Solubility Profile | |

| Water | Practically insoluble/sparingly soluble (0.56 g/L) |

| Ethanol | Freely soluble |

| Acetone | Freely soluble |

| Chloroform | Freely soluble |

| Benzene | Freely soluble |

| Ether | Insoluble |

| Dilute Mineral Acids | Freely soluble |

Reactivity and Chelation Chemistry

The most prominent chemical feature of this compound is its ability to act as a chelating agent. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group form a stable five-membered ring with metal ions.[3] This chelation is responsible for its use in analytical chemistry for the quantitative determination of metal ions and is also linked to its biological activities, such as antimicrobial, anticancer, and anti-neurodegenerative effects.[1][2]

The chelation reaction involves the displacement of the hydrogen atom from the hydroxyl group, allowing the oxygen and nitrogen to coordinate with the metal ion.[3] this compound can form complexes with a wide range of metal ions, including but not limited to Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, and Mg²⁺.[3][4]

Spectral Properties

The spectral characteristics of this compound are crucial for its identification, quantification, and in studying its interaction with other molecules, particularly metal ions.

| Spectral Data | |

| UV-Vis Absorption (λmax) | In Ethanol: 240 nm, 308 nmIn Methanol: 243 nm, 310 nmIn Chloroform: 318 nm |

| Fluorescence | Excitation: ~290 nm (solvent dependent)Emission: Dual fluorescence in the region of 330-410 nm, with a band around 410 nm often assigned to the monocation.[6] It is weakly fluorescent in many solvents due to excited-state proton transfer, but fluorescence is greatly enhanced upon chelation with metal ions.[3][10] |

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (ppm) | Assignment |

| 8.78 | H-2 |

| 8.15 | H-4 |

| 7.45 | H-3 |

| 7.43 | H-5 |

| 7.33 | H-6 |

| 7.19 | H-7 |

| ~8.3 (broad s) | -OH |

Note: NMR peak assignments can vary slightly based on solvent and experimental conditions. The provided data is a representative example.[6][11]

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound.

a) Sample Preparation:

-

Dissolve a precisely weighed amount of the sample containing this compound in the mobile phase or a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

b) Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.[12][13]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with an acidic modifier like phosphoric acid (to a pH of ~3) is often effective.[12]

-

Flow Rate: Typically 1.0 mL/min.[7]

-

Detection: UV detection at 250 nm.[12]

-

Injection Volume: 10-20 µL.[7]

c) Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample and determine its concentration from the calibration curve.

Below is a DOT script for a logical workflow for HPLC quantification.

References

- 1. Metal Complexes with this compound: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 2. chemistryjournal.net [chemistryjournal.net]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. This compound(148-24-3) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. ajchem-a.com [ajchem-a.com]

- 7. benchchem.com [benchchem.com]

- 8. rac.ac.in [rac.ac.in]

- 9. Synthesis, antibacterial properties and bioinformatics computational analyses of novel this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sielc.com [sielc.com]

- 13. HPLC Method for Analysis of this compound with Primesep 100 | SIELC Technologies [sielc.com]

A Technical Guide to the Synthesis and Characterization of Novel 8-Hydroxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel 8-hydroxyquinoline (8-HQ) derivatives. This compound and its analogues represent a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] These activities, including antimicrobial, anticancer, antifungal, antiviral, and anti-neurodegenerative effects, are often attributed to their ability to chelate metal ions, a property crucial for many biological processes.[3][4][5][6][7] This document details common synthetic methodologies, analytical characterization techniques, and summarizes key quantitative data on their biological efficacy, serving as a vital resource for professionals in the field of drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold and its derivatives is primarily achieved through well-established cyclization reactions or by modification of the parent 8-HQ molecule.

1.1. Core Synthetic Strategies

-

Skraup Synthesis: This is a classic and widely used method for producing quinolines. It involves the reaction of an aromatic amine (like o-aminophenol) with glycerol, sulfuric acid, and an oxidizing agent (such as 2-nitrophenol).[8] The reaction is typically exothermic and results in the formation of the quinoline ring system.[8]

-

Friedländer Synthesis: This method involves the condensation of a substituted o-aminobenzaldehyde or o-aminoacetophenone with a compound containing a reactive α-methylene group (a suitable aldehyde or ketone) to form the 8-HQ derivative.[9]

-

Suzuki Cross-Coupling: For further functionalization, modern cross-coupling reactions are employed. The Suzuki coupling, for instance, can introduce aryl or other substituents at specific positions (e.g., C5 and C7) on the 8-HQ ring, starting from a halogenated derivative like 5-bromo-8-HQ.[9]

-

Multistep Synthesis: Novel derivatives are often created through multistep pathways. For example, reacting this compound with ethyl 2-chloroacetate, followed by treatment with hydrazine hydrate and subsequent ring closure, can yield complex triazole derivatives.[1][10]

1.2. General Synthesis Workflow

The logical flow for synthesizing a novel this compound derivative, from starting materials to the final, purified compound, is illustrated below.

Caption: General workflow for the synthesis of this compound derivatives.

1.3. Detailed Experimental Protocol: Synthesis of 8-Hydroxy-2-quinolinecarbaldehyde

This protocol describes the synthesis of 8-hydroxy-2-quinolinecarbaldehyde from 8-hydroxy-2-methylquinoline, a derivative with demonstrated antitumor activity.[11][12][13]

Materials:

-

8-hydroxy-2-methylquinoline (1)

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

Procedure:

-

A mixture of 8-hydroxy-2-methylquinoline (1) and selenium dioxide is prepared in a dioxane/water solvent system.[11][12]

-

The progress of the reaction is monitored using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is extracted using an appropriate organic solvent.

-

The extracted product is purified using silica gel column chromatography to yield pure 8-hydroxy-2-quinolinecarbaldehyde (3).[11]

Characterization of Novel Derivatives

Once synthesized, the identity, structure, and purity of the novel this compound derivatives must be confirmed through a combination of spectroscopic and analytical techniques.

2.1. Key Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule, confirming the positions of substituents and the overall structure.

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is employed to identify the presence of key functional groups. For 8-HQ derivatives, characteristic peaks include a broad O-H stretch (around 3200-3400 cm⁻¹) and C=C/C=N stretching vibrations of the aromatic rings (1450-1600 cm⁻¹).[8][14]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound and can help elucidate its structure through fragmentation patterns.[15]

-

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and is often used to study the formation of metal complexes, which typically results in a shift of absorption maxima.[16][17]

-

Single Crystal X-ray Diffraction: This powerful technique provides the definitive three-dimensional structure of crystalline compounds, confirming bond lengths, angles, and stereochemistry.[18]

2.2. General Characterization Workflow

The process of analyzing a newly synthesized compound to confirm its structure and purity follows a standardized workflow.

Caption: Standard workflow for the characterization of synthesized compounds.

2.3. Detailed Experimental Protocol: FT-IR Analysis

Objective: To identify the functional groups of a synthesized this compound derivative.

Methodology:

-

Sample Preparation: A small amount of the purified, dry compound is mixed with potassium bromide (KBr). The mixture is ground to a fine powder and pressed into a thin, transparent pellet. Alternatively, the sample can be dissolved in a suitable solvent like chloroform.[8]

-

Data Acquisition: The sample is placed in the FT-IR spectrometer.[8] A beam of infrared light is passed through the sample, and the instrument records the absorption of light at different wavenumbers.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands. Key absorptions to note for an 8-HQ derivative include:

2.4. Summary of Spectroscopic Data

The following table summarizes typical spectroscopic data for representative this compound derivatives.

| Derivative | Technique | Characteristic Peaks / Chemical Shifts (δ) | Reference |

| This compound-5-carbaldehyde | ¹H-NMR (DMSO-d₆) | 10.14 (s, 1H, HC=O), 7.26-9.56 (m, 5H, aromatic) | [15] |

| 5-Methyl-8-hydroxyquinoline-7-carbaldehyde | ¹H-NMR (CDCl₃) | 10.36 (s, 1H, HC=O), 2.56 (s, 3H, CH₃) | [15] |

| Metal (II) Complexes of 8-HQ | FT-IR | Broad band at ~3325 cm⁻¹ (coordinated H₂O), shift of C-N band | [14] |

| 8-Hydroxy Quinoline Nitro Benzoate | FT-IR | Confirmed presence of expected functional groups | [18] |

Biological Activities and Signaling Pathways

8-HQ derivatives exhibit a wide array of biological activities, making them promising candidates for drug development.

3.1. Anticancer Activity

Numerous novel 8-HQ derivatives have been tested as potential anticancer drugs.[3] Their mechanisms often involve inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[19][20] For example, 8-hydroxy-2-quinolinecarbaldehyde showed significant in vitro cytotoxicity against several human cancer cell lines, including hepatocellular carcinoma (Hep3B).[11][12][13] Some hybrid molecules containing both 1,4-naphthoquinone and this compound moieties are believed to activate the mitochondrial apoptosis pathway by interacting with the NAD(P)H quinone dehydrogenase 1 (NQO1) enzyme.[3]

3.2. Antimicrobial Activity

The 8-HQ scaffold is a well-known antimicrobial agent.[21] Derivatives often show potent activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[4][21][22] Halogenated derivatives, such as 5,7-dichloro-8-hydroxy-2-methylquinoline, have demonstrated particularly high inhibitory potential against M. tuberculosis and methicillin-resistant S. aureus (MRSA).[22] The mechanism is often linked to the chelation of essential metal ions, which disrupts critical microbial enzyme functions.[4]

3.3. Anti-Neurodegenerative Activity

Certain 8-HQ derivatives, such as clioquinol, have been investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[6] They are bioavailable, can cross the blood-brain barrier, and may exert their protective effects by chelating excess metal ions and modulating signaling pathways like the calpain-calpastatin system, thereby preventing neuronal cell death.[6]

3.4. Signaling Pathway: Calpain-Dependent Neuronal Cell Death

High glucose conditions, relevant in diabetic neuropathy, can induce neuronal cell death. 8-HQ derivatives have been shown to protect against this by modulating the calpain-calpastatin signaling pathway.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of this compound and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revues.imist.ma [revues.imist.ma]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of this compound Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of this compound derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of this compound - Arabian Journal of Chemistry [arabjchem.org]

- 15. mdpi.com [mdpi.com]

- 16. Metal Complexes with this compound: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 17. Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The this compound as ligand case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate [scirp.org]

- 19. benchchem.com [benchchem.com]

- 20. Promising anticancer agents based on this compound hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 22. Antibacterial and Antibiofilm Activity of this compound Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 8-Hydroxyquinoline: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline (8-HQ) is a heterocyclic organic compound with a distinguished history in medicinal chemistry. Initially recognized for its antiseptic and disinfectant properties, the 8-HQ scaffold has emerged as a "privileged structure" due to its versatile metal-chelating capabilities and its ability to modulate various biological pathways. This technical guide provides an in-depth review of the therapeutic potential of this compound and its derivatives, focusing on their anticancer, neuroprotective, antimicrobial, and anti-inflammatory activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved, serving as a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: The Role of Metal Chelation

The biological activities of this compound and its derivatives are intrinsically linked to their ability to act as potent chelators of metal ions, such as copper, zinc, and iron. This chelation can lead to two primary outcomes: the sequestration of essential metal ions, thereby inhibiting the function of metalloenzymes crucial for pathogen or cancer cell survival, or the formation of metal-8-HQ complexes that possess their own unique biological activities, including the generation of reactive oxygen species (ROS) to induce apoptosis in cancer cells.

Anticancer Potential

This compound derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines. Their mechanisms of action are multifaceted, including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its key derivatives against various cancer cell lines, providing a comparative overview of their cytotoxic potency.

| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

| This compound | HCT 116 (Colon) | 9.33 ± 0.22 | [1] |

| K562 (Leukemia), T47D (Breast) | Prominent antitumor effect | [1] | |

| Clioquinol | Raji (Burkitt's Lymphoma) | ~5 | [2] |

| A2780 (Ovarian) | ~10 | [3][4] | |

| Jurkat (T-cell Leukemia) | ~7 | [2] | |

| HL-60 (Promyelocytic Leukemia) | ~8 | [2] | |

| K562 (Chronic Myelogenous Leukemia) | ~9 | [2] | |

| U937 (Histiocytic Lymphoma) | ~6 | [2] | |

| MCF-7 (Breast Adenocarcinoma) | ~15 | [2] | |

| MDA-MB-231 (Breast Adenocarcinoma) | ~12 | [2] | |

| Nitroxoline | T24 (Bladder) | 7.85 | [5][6] |

| T24/DOX (Doxorubicin-resistant Bladder) | 10.69 | [5][6] | |

| T24/CIS (Cisplatin-resistant Bladder) | 11.20 | [5][6] | |

| J82 (Bladder) | 9.93 | [7] | |

| MBT-2 (Bladder) | 26.24 | [7] | |

| HUVEC (Endothelial) | 1.9 | [8] | |

| Raji (Burkitt's Lymphoma) | 0.438 | [9] | |

| 8-Hydroxy-2-quinolinecarbaldehyde | MCF-7 (Breast) | 12.5-25 µg/mL | [2] |

| Tris(this compound)iron (Feq3) | SCC9, SCC25 (Head and Neck) | Induces apoptosis | [10] |

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are mediated through the modulation of several key signaling pathways, primarily leading to apoptosis.

8-HQ derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This involves the upregulation of pro-apoptotic proteins like Bax, the release of cytochrome c from mitochondria, and the subsequent activation of a caspase cascade.

Some 8-HQ derivatives have been shown to induce apoptosis and another form of cell death called paraptosis through the activation of the MAPK/ERK pathway, which is linked to endoplasmic reticulum (ER) stress.[11][12][13]

Neuroprotective Effects

Derivatives of this compound have shown promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective effects are attributed to their ability to chelate excess metal ions, which are implicated in amyloid-beta aggregation and oxidative stress, and to modulate pro-survival signaling pathways.

Signaling Pathway in Neuroprotection

The PI3K/Akt signaling pathway is a key mediator of neuronal survival and is a target for the neuroprotective actions of this compound derivatives.

References

- 1. rsc.org [rsc.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer [ijbs.com]

- 6. Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure–Activity Relationships of this compound-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A novel this compound derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel this compound derivatives as NLRP3 inflammasome inhibitors with therapeutic potential for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 8-hydroxyquinoline's biological activity

An In-depth Technical Guide to the Discovery and Biological Activity of 8-Hydroxyquinoline

Introduction

This compound (8-HQ), a heterocyclic organic compound consisting of a pyridine ring fused to a phenol, has long been a subject of intense scientific scrutiny. First synthesized in the late 19th century, its journey from a simple organic molecule to a "privileged structure" in medicinal chemistry is marked by key discoveries that unveiled its potent and diverse biological activities.[1] This technical guide provides a comprehensive overview of the history, discovery, and mechanisms of this compound's biological functions, with a focus on its antimicrobial, anticancer, and neuroprotective properties. The core of its activity lies in its unique ability to act as a potent chelating agent for a variety of metal ions, a property that underpins its multifaceted therapeutic potential.[2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual diagrams to elucidate the foundational science of this remarkable compound.

Discovery and History: A Timeline

The scientific journey of this compound began over 140 years ago, evolving from a laboratory curiosity to a cornerstone of medicinal chemistry.

-

1880: this compound was first synthesized by Hugo Weidel and his student Albert Cobenzl through the decarboxylation of "oxycinchoninic acid".[4]

-

1881: The definitive structure of this compound was correctly identified by the renowned chemist Zdenko Hans Skraup.[4]

-

1920s: A pivotal discovery was made when the formation of insoluble chelate complexes between this compound and various metal ions was first observed.[4] This laid the groundwork for understanding its biological mechanism.

-

Mid-20th Century (Adrien Albert): The work of Australian medicinal chemist Adrien Albert was instrumental in establishing the "chelation theory" to explain the biological activity of this compound. He proposed that 8-HQ's potent antimicrobial effects were not solely due to the molecule itself but rather its ability to form complexes with trace metals. These complexes could either deliver the metal to a vulnerable site in the microbe in a toxic fashion or deprive the microbe of essential metals required for its survival.

-

Late 20th - Early 21st Century: Research expanded dramatically, exploring 8-HQ and its derivatives as anticancer agents, neuroprotective compounds for diseases like Alzheimer's, and novel antiviral and anti-inflammatory drugs.[3] The derivative clioquinol, for instance, entered clinical trials for neurodegenerative diseases.

The Chelation Theory of Biological Activity

The vast majority of this compound's biological effects can be attributed to its structure as a monoprotic bidentate chelating agent. The close proximity of the phenolic hydroxyl group at the C8 position and the nitrogen atom in the pyridine ring allows it to form stable five-membered ring complexes with a wide range of divalent and trivalent metal cations, such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[1][5]

This chelation can trigger biological activity through two primary mechanisms:

-

Deprivation of Essential Metals: By binding strongly to essential metal ions in the biological environment, 8-HQ can sequester them away from microbial or cancer cells, inhibiting the function of metalloenzymes that are critical for growth and replication.[2]

-

Formation of Toxic Complexes: Alternatively, the 8-HQ-metal complex itself can be the active toxic agent. The complex is often more lipophilic than 8-HQ alone, allowing it to more readily penetrate cell membranes. Once inside the cell, it can disrupt cellular processes, for example, by catalyzing the formation of damaging reactive oxygen species (ROS).

Key Biological Activities

Antimicrobial Activity

This compound and its derivatives are well-documented for their broad-spectrum antibacterial and antifungal activities.[2] The primary mechanism involves the chelation of essential trace metals like iron and copper, which disrupts microbial enzyme systems and inhibits growth.[2] For some derivatives, the 2:1 8-HQ:Fe complex is believed to be the active agent that penetrates the cell and exerts toxicity.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound/Derivative | Target Organism | MIC | Reference |

| This compound (8-HQ) | Staphylococcus aureus | 27.58 µM | [3] |

| This compound (8-HQ) | Enterococcus faecalis | 27.58 µM | [3] |

| This compound (8-HQ) | Candida albicans | 27.58 µM | [3] |

| 5,7-dibromo-2-methylquinolin-8-ol | Staphylococcus aureus | 6.25 µg/mL | [6] |

| Methicillin (Reference) | Staphylococcus aureus | 3.125 µg/mL | [6] |

Anticancer Activity

The anticancer properties of 8-HQ derivatives are multifaceted and closely linked to metal ion interactions. The proposed mechanisms include:

-

Inhibition of Metalloenzymes: Targeting enzymes like ribonucleotide reductase, which are crucial for DNA synthesis and repair in rapidly proliferating cancer cells.

-

Induction of Oxidative Stress: 8-HQ can complex with endogenous copper ions. This 8-HQ-Cu complex acts as an ionophore, transporting copper into cancer cells, where it catalyzes the generation of cytotoxic reactive oxygen species (ROS), leading to DNA damage and apoptosis.

-

Proteasome Inhibition: Certain derivatives can inhibit the proteasome, a key cellular machine responsible for protein degradation, leading to the accumulation of misfolded proteins and triggering apoptosis.

Quantitative Data: Half-maximal Inhibitory Concentration (IC₅₀)

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-methylphenyl/iso-propyl derivative | Esophageal (Eca109) | 2.26 | [4] |

| 4-methylphenyl/iso-propyl derivative | Hepatocellular (Huh7) | 7.46 | [4] |

| Sunitinib (Reference) | Esophageal (Eca109) | 16.54 | [4] |

| Sunitinib (Reference) | Hepatocellular (Huh7) | 5.27 | [4] |

| 8-hydroxy-2-quinolinecarbaldehyde | Hepatocellular (Hep3B) | ~43 (6.25 µg/mL) | [4] |

| 8-hydroxy-5-nitroquinoline (NQ) | Human Cancer Cells | 5-10 fold lower than Clioquinol | [4] |

digraph "anticancer_pathway" { graph [splines=true, overlap=false, bgcolor="#F1F3F4", dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];// Nodes HQ_Cu [label="8-HQ-Cu Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Cell Membrane", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Damage [label="Oxidative Damage\n(DNA, Proteins, Lipids)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Programmed Cell Death)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges HQ_Cu -> Membrane [label="Penetrates Cell"]; Membrane -> ROS [label="Catalyzes Generation"]; ROS -> Damage; Damage -> Apoptosis; }

Neuroprotective Activity

An imbalance of metal ions (dymetallostasis) in the brain is a key pathological feature of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Excess copper, zinc, and iron can promote protein aggregation (e.g., amyloid-beta plaques) and generate oxidative stress. 8-HQ derivatives, such as clioquinol and PBT2, are designed to be lipophilic enough to cross the blood-brain barrier.[7] Once in the brain, they act as metal-protein attenuating compounds (MPACs), gently chelating and redistributing excess metal ions, thereby reducing amyloid plaque formation and mitigating oxidative damage.[7]

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This protocol describes the standardized method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Materials:

-

Mueller-Hinton Agar (MHA)

-

This compound derivative (test compound)

-

Sterile deionized water or appropriate solvent

-

Bacterial strains (e.g., S. aureus ATCC 29213)

-

Sterile petri dishes, test tubes, and pipettes

-

Incubator (35-37°C)

-

Spectrophotometer or McFarland standards (0.5)

Methodology:

-

Compound Preparation: Prepare a stock solution of the 8-HQ derivative at a high concentration (e.g., 1280 µg/mL). Perform a series of two-fold serial dilutions in a sterile solvent to create a range of concentrations.[9]

-

Plate Preparation: For each concentration, add a defined volume (e.g., 2 mL) of the antimicrobial solution to a specific volume (e.g., 18 mL) of molten MHA (held at 45-50°C) to achieve the final desired concentration. Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify. A control plate with no compound is also prepared.[9]

-

Inoculum Preparation: Grow the test bacteria in broth to the log phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Spot a standardized volume (e.g., 1-2 µL) of the prepared bacterial suspension, containing approximately 10⁴ CFU, onto the surface of each agar plate, including the control.[8]

-

Incubation: Allow the spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.[8]

-

Reading Results: The MIC is the lowest concentration of the 8-HQ derivative that completely inhibits any visible growth of the bacteria on the agar.[8]

Protocol: Cytotoxicity Assessment using MTS Assay

This colorimetric assay measures cell viability by quantifying the metabolic reduction of a tetrazolium salt (MTS) to a colored formazan product by viable cells.[10][11]

Materials:

-

Human cancer cell line (e.g., HepG2)

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

This compound derivative (test compound)

-

MTS reagent solution (containing an electron coupling reagent like PES)

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 490-500 nm)

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 8-HQ derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (negative control) and medium only (background control).

-

Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.[10]

-

MTS Addition: Add 20 µL of the MTS reagent solution to each well.[12]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS to a soluble purple formazan product.[12]

-

Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.[12]

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

From its initial synthesis in 1880 to its current status as a privileged scaffold in drug discovery, this compound has proven to be a molecule of immense biological significance. Its potent antimicrobial, anticancer, and neuroprotective activities are fundamentally rooted in its ability to chelate metal ions, a mechanism first elucidated by the pioneering work of Adrien Albert. This core property allows 8-HQ and its derivatives to modulate a wide array of biological processes, from depriving pathogens of essential nutrients to inducing targeted cell death in cancer and restoring metal homeostasis in the brain. The extensive quantitative data and established experimental protocols detailed in this guide underscore the robust and versatile nature of this compound class. As research continues to uncover new derivatives and novel mechanisms, the this compound core will undoubtedly remain a vital building block for the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. autechindustry.com [autechindustry.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 7. scispace.com [scispace.com]

- 8. Agar dilution - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. broadpharm.com [broadpharm.com]

Illuminating the Core: A Technical Guide to the Structural Elucidation of 8-Hydroxyquinoline and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline (8HQ) and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The therapeutic potential of these compounds is often linked to their ability to chelate metal ions, a property dictated by the close proximity of the hydroxyl group to the heterocyclic nitrogen atom.[3][4] Understanding the precise three-dimensional structure of these molecules is paramount for elucidating their mechanisms of action, optimizing their biological activity, and ensuring their safety and efficacy in drug development. This technical guide provides an in-depth overview of the key analytical techniques and experimental protocols for the comprehensive structural elucidation of this compound and its analogs.

Core Analytical Techniques for Structural Elucidation

The structural characterization of this compound and its analogs relies on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides unique and complementary information, leading to an unambiguous determination of the molecular structure.

The General Workflow for Structural Characterization

The comprehensive characterization of a novel this compound analog typically follows a multi-faceted analytical approach. The following diagram illustrates a recommended experimental workflow, from the synthesized compound to its detailed physicochemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For this compound analogs, ¹H and ¹³C NMR provide detailed information about the electronic environment of each proton and carbon atom, respectively, allowing for the precise mapping of substituents on the quinoline ring.

Experimental Protocol for ¹H and ¹³C NMR

-

Sample Preparation :

-

Accurately weigh 5-25 mg of the this compound analog for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent can affect chemical shifts and should be recorded.

-

Ensure the sample is free of particulate matter to avoid line broadening.

-

-

Instrument Setup and Data Acquisition :

-

Acquire a standard ¹H NMR spectrum to assess sample shimming.

-

For quantitative ¹H NMR (qHNMR), acquire data without sample spinning and with inverse-gated ¹³C decoupling to remove ¹³C satellites.

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to a single peak for each unique carbon atom.

-

2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.[5][6]

-

Data Presentation: NMR Spectral Data

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the parent this compound molecule.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) in CDCl₃[7] |

| H-2 | 8.761 |

| H-3 | 7.38 |

| H-4 | 8.103 |

| H-5 | 7.44 |

| H-6 | 7.29 |

| H-7 | 7.18 |

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 148.3 |

| C-3 | 121.5 |

| C-4 | 136.2 |

| C-5 | 127.9 |

| C-6 | 117.8 |

| C-7 | 111.0 |

| C-8 | 153.5 |

| C-8a | 138.8 |

| C-4a | 129.0 |

Note: Specific chemical shifts for analogs will vary depending on the nature and position of substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can offer valuable clues about the molecule's structure. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used for the analysis of this compound derivatives.[8][9]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation :

-

For ESI-MS, dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilution to the low µg/mL or ng/mL range may be necessary.

-

For EI-MS, the sample is typically introduced as a gas or volatile liquid. Non-volatile solids can be introduced directly into the ion source.

-

Ensure the sample is free of non-volatile salts and buffers, which can interfere with ionization.

-

-

Data Acquisition :

-

In ESI-MS, the sample solution is sprayed through a charged capillary, forming ionized droplets from which the analyte ions are desorbed. This is a "soft" ionization technique that often yields the intact molecular ion.

-

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. This "hard" ionization technique provides a characteristic fragmentation pattern.[10]

-

High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental formula.

-

Data Presentation: Mass Spectral Data

Table 3: Key Mass Spectral Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| [M]⁺ (EI) | m/z 145[11] |

| [M+H]⁺ (ESI) | m/z 146 |

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for unambiguous structure determination, providing precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystalline solid.[12][13] This technique is particularly valuable for determining the coordination geometry of metal complexes of this compound analogs.[14]

Experimental Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth :

-

Growing high-quality single crystals is the most critical and often the most challenging step.

-

Common methods include slow evaporation of a saturated solution, vapor diffusion, and slow cooling of a saturated solution.

-

The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often ideal.

-

-

Data Collection :

-

A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

-

The diffracted X-rays are collected on a detector as the crystal is rotated. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement :

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The model is then refined to achieve the best fit between the observed and calculated diffraction data.

-

Data Presentation: Crystallographic Data

The following table presents representative crystallographic data for a metal complex of an this compound analog.

Table 4: Representative Crystallographic Data for a Zn(II) Complex of an this compound Schiff Base Analog (Zn(L3)₂)[15]

| Parameter | Value |

| Chemical Formula | C₃₄H₄₀N₆O₄Zn |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 26.525(17) |

| b (Å) | 8.140(5) |

| c (Å) | 30.553(17) |

| β (°) | 107.00(2) |

| Volume (ų) | 6309.0(7) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.367 |

Biological Activity and Signaling Pathways

The structural features of this compound analogs are intimately linked to their biological activities. For instance, analogs such as Clioquinol and PBT2 have been investigated for their therapeutic potential in neurodegenerative diseases like Alzheimer's disease.[1][16] Their mechanism of action is believed to involve the chelation and redistribution of metal ions such as copper and zinc, which are implicated in the aggregation of amyloid-β (Aβ) plaques.[17][18]

Signaling Pathway of PBT2 in Alzheimer's Disease

The following diagram illustrates the proposed mechanism of action for PBT2, an this compound analog, in mitigating Alzheimer's disease pathology. PBT2 acts as a metal ionophore, restoring metal homeostasis and promoting the degradation of Aβ aggregates.

Conclusion

The structural elucidation of this compound and its analogs is a critical endeavor in the fields of medicinal chemistry and drug development. A synergistic approach utilizing NMR spectroscopy, mass spectrometry, and X-ray crystallography provides the necessary data to fully characterize these versatile molecules. The detailed experimental protocols and data presentation formats outlined in this guide are intended to serve as a valuable resource for researchers, facilitating the systematic and comprehensive analysis of this important class of compounds. A thorough understanding of their structure is the foundation upon which novel and effective therapeutic agents can be designed and developed.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. This compound | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. This compound(148-24-3) 13C NMR [m.chemicalbook.com]

- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. youtube.com [youtube.com]

- 11. This compound [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. connectsci.au [connectsci.au]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 8-hydroxyquinoline in aqueous solution

An In-depth Technical Guide to the Physicochemical Properties of 8-Hydroxyquinoline in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of this compound (also known as oxine) in aqueous solutions. The data and protocols presented are essential for applications in analytical chemistry, drug development, and material science, where understanding the behavior of this versatile chelating agent is critical.

General Properties

This compound is a monoprotic bidentate chelating agent consisting of a quinoline scaffold substituted with a hydroxyl group at the 8-position.[1][2] This structure, featuring both a nitrogen atom in the heterocyclic ring and an adjacent hydroxyl group, allows it to form stable complexes with a wide variety of metal ions.[3][4]

Quantitative Physicochemical Data

The key physicochemical parameters of this compound in an aqueous environment are summarized below. These values are critical for predicting its behavior in biological systems and for the development of analytical methods.

Table 1: Summary of Physicochemical Properties

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₉H₇NO | - | [3] |

| Molar Mass | 145.16 g/mol | - | [3][5] |

| Aqueous Solubility | 0.56 g/L (556 mg/L) | 25 °C | [6][7] |

| pKa₁ (Pyridine N-H⁺) | ~5.02 - 5.13 | 20-25 °C | [1] |

| pKa₂ (Phenolic O-H) | ~9.89 - 9.9 | 25 °C | [1][5] |

| LogP (octanol/water) | 1.85 - 2.02 | 20-25 °C | [7][8][9] |

| Appearance | White to pale yellow crystalline powder | Room Temperature | [1][6][10] |

Acid-Base Equilibria in Aqueous Solution

This compound is an amphiprotic molecule, meaning it can act as both an acid and a base. Its speciation in aqueous solution is highly dependent on pH, governed by its two pKa values. The pyridine nitrogen is protonated in acidic conditions, while the hydroxyl group is deprotonated in alkaline conditions.

Caption: Figure 1: pH-Dependent Speciation of this compound

Solubility Profile

This compound is sparingly soluble in water but dissolves readily in organic solvents like ethanol, acetone, and chloroform, as well as in aqueous mineral acids.[1][7] Its solubility in aqueous media is significantly influenced by pH.[10] In acidic solutions (pH < 5), protonation of the quinoline nitrogen increases solubility. Conversely, in alkaline solutions (pH > 9.9), deprotonation of the hydroxyl group to form the quinolinate anion also enhances aqueous solubility.

Stability in Aqueous Solution

-

Light Sensitivity: this compound darkens upon exposure to light.[1][6]

-

Photolytic Degradation: In aqueous solutions exposed to simulated daylight, the photolytic degradation half-life ranges from 40 to 64 hours.[6]

-

Chemical Stability: The compound is generally stable but is incompatible with strong oxidizing agents.[1] Its primary reactivity in solution involves the formation of metal chelates.

Spectroscopic Properties

6.1 UV-Visible Spectroscopy

The neutral form of this compound in alcohol exhibits maximum absorption (λmax) at approximately 240 nm and 308 nm, corresponding to π→π* transitions.[6] The absorption spectrum is pH-dependent due to the different species present in solution. Chelation with metal ions typically results in a bathochromic (red) shift of the absorption maxima. For instance, the Cd(II)-8-hydroxyquinoline complex shows a λmax at 400 nm, a significant shift from the free ligand.[11]

Table 2: UV-Visible Absorption Data

| Species | Solvent/Medium | λmax (nm) | Molar Absorptivity (ε) | Source(s) |

| This compound | Ethanol | 240, 308 | log ε = 4.60, 3.47 | [6] |

| This compound | Aqueous (micellar) | 344 | - | [11] |

| Cd(II)-8-HQ Complex | Aqueous (micellar) | 400 | 0.75 x 10⁴ L mol⁻¹ cm⁻¹ | [11] |

6.2 Fluorescence Spectroscopy

In aqueous solutions, this compound itself is a very weak fluorophore.[12] This is attributed to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine nitrogen, which provides a non-radiative decay pathway.[4]

However, upon chelation with metal ions (e.g., Al³⁺, Zn²⁺, Mg²⁺), the hydroxyl proton is displaced, inhibiting the ESIPT process. This results in a rigid complex that often exhibits strong fluorescence, a property widely exploited in the development of fluorescent sensors for metal ion detection.[3][13] The fluorescence emission of various species has been reported in the 330-410 nm range, with some studies noting the development of a new band around 500 nm depending on the excitation wavelength and solvent environment.

Experimental Protocols

7.1 Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the thermodynamic solubility of this compound in water.

-

Preparation: Add an excess amount of solid this compound to a known volume of purified water (e.g., 10 mL) in a sealed, airtight container (e.g., a glass vial with a PTFE-lined cap). The excess solid ensures that equilibrium is reached.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C ± 0.5 °C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, allow the suspension to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solids to sediment. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-